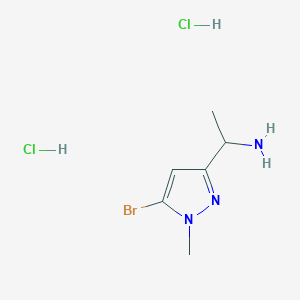

1-(5-Bromo-1-methylpyrazol-3-yl)ethanamine;dihydrochloride

Description

1-(5-Bromo-1-methylpyrazol-3-yl)ethanamine dihydrochloride is a halogenated pyrazole derivative with an ethanamine side chain, modified as a dihydrochloride salt. The pyrazole core is substituted with a bromine atom at position 5 and a methyl group at position 1, conferring distinct electronic and steric properties. The dihydrochloride salt enhances solubility, making it suitable for pharmaceutical and biochemical applications .

Properties

IUPAC Name |

1-(5-bromo-1-methylpyrazol-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3.2ClH/c1-4(8)5-3-6(7)10(2)9-5;;/h3-4H,8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEHLOMAJGSNFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(C(=C1)Br)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrCl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-1-methylpyrazol-3-yl)ethanamine;dihydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or thiols, while oxidation can produce oxides and reduction can yield primary or secondary amines.

Scientific Research Applications

1-(5-Bromo-1-methylpyrazol-3-yl)ethanamine;dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1-methylpyrazol-3-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations

Target Compound :

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine Dihydrochloride () :

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Substituent Positions | Salt Form |

|---|---|---|---|---|

| Target Compound | C₆H₁₂BrCl₂N₃ | 286.99 g/mol | 5-Br, 1-Me | Dihydrochloride |

| [2-(4-Bromo-1-Me-pyrazol-3-yl)ethyl]Me-amine·2HCl | C₇H₁₄BrCl₂N₃ | 301.02 g/mol | 4-Br, 1-Me | Dihydrochloride |

The higher molecular weight of the ethylmethylamine analogue (301.02 g/mol vs. 286.99 g/mol) suggests reduced solubility compared to the target compound .

Pyridine-Based Analogues

Structural and Functional Insights

(S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride () :

- Structure : Pyridine ring with bromine at position 5 and ethanamine at position 2 (dihydrochloride).

- Key Differences : Pyridine core (vs. pyrazole) and stereospecific (S)-configuration.

- Applications : Used as a pharmaceutical intermediate, highlighting the role of halogenation in enhancing binding affinity .

- 2-((5-Bromopyridin-3-yl)oxy)ethanamine Hydrochloride (): Structure: Pyridine with bromine at position 5 and an ethanamine-oxy side chain (monohydrochloride).

Comparative Data

| Compound | Molecular Formula | Molecular Weight | Core Structure | Salt Form |

|---|---|---|---|---|

| (S)-1-(5-Bromopyridin-2-yl)ethanamine·2HCl | C₇H₁₁BrCl₂N₂ | 266.99 g/mol | Pyridine | Dihydrochloride |

| Target Compound | C₆H₁₂BrCl₂N₃ | 286.99 g/mol | Pyrazole | Dihydrochloride |

The pyridine-based analogue has a lower molecular weight, suggesting differences in pharmacokinetics .

Phenyl and Heterocyclic Derivatives

Substituted Phenyl Ethanamines

- 1-(2,6-Difluorophenyl)ethanamine Hydrochloride (): Structure: Phenyl ring with fluorine at positions 2 and 6 + ethanamine (monohydrochloride). Key Differences: Fluorine substituents increase electronegativity, enhancing metabolic stability compared to brominated pyrazoles .

- (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride (): Structure: Chloro-fluorophenyl + ethanamine (monohydrochloride). Applications: Demonstrates the importance of stereochemistry in drug design, with (S)-isomers often showing higher activity .

Research Findings and Implications

- Dihydrochloride salts improve solubility but may increase molecular weight, affecting bioavailability .

- Gaps in Data: Direct biological data for the target compound are absent in the evidence.

Biological Activity

1-(5-Bromo-1-methylpyrazol-3-yl)ethanamine;dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Basic Information

- IUPAC Name : 1-(5-bromo-1-methylpyrazol-3-yl)ethanamine;dihydrochloride

- Molecular Formula : C6H10BrN3.2ClH

- Molecular Weight : 276.52 g/mol

Structure

The compound features a bromine atom at the 5-position of the pyrazole ring, which significantly influences its reactivity and biological activity. Its structure allows for various chemical reactions, including substitution and coupling reactions, making it a versatile intermediate in organic synthesis .

Antimicrobial Properties

Research indicates that 1-(5-Bromo-1-methylpyrazol-3-yl)ethanamine;dihydrochloride exhibits antimicrobial properties. It has been tested against various bacterial strains and shows promising results in inhibiting microbial growth. This activity is attributed to its ability to disrupt cellular processes in bacteria .

Anticancer Activity

The compound has also been studied for its anticancer properties. Pyrazole derivatives, including this compound, have demonstrated significant inhibitory effects on cancer cell lines, particularly those associated with breast cancer. In vitro studies have shown that compounds with bromine substituents exhibit enhanced cytotoxicity against MCF-7 and MDA-MB-231 cell lines .

The mechanism of action involves the interaction of the compound with specific molecular targets within cancer cells. It is believed to modulate pathways involved in cell proliferation and apoptosis, leading to reduced viability of cancerous cells. The presence of the bromine atom may enhance binding affinity to these targets .

Study on Anticancer Activity

A notable study investigated the synergistic effects of 1-(5-Bromo-1-methylpyrazol-3-yl)ethanamine;dihydrochloride when combined with doxorubicin in treating Claudin-low breast cancer subtypes. The results indicated a significant increase in cytotoxicity when used in combination compared to doxorubicin alone, suggesting potential for improved therapeutic strategies .

Antimicrobial Testing

In another study, the compound was evaluated for its efficacy against several pathogenic fungi. Results showed that various derivatives of pyrazole exhibited moderate to excellent antifungal activity, highlighting the potential application of this compound in agricultural settings as an antifungal agent .

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 1-(5-Bromo-1-methylpyrazol-3-yl)ethanamine;dihydrochloride | Yes | Yes | Presence of bromine enhances reactivity |

| 1-(5-Chloro-1-methylpyrazol-3-yl)ethanamine | Moderate | Moderate | Chlorine substituent |

| 1-(5-Fluoro-1-methylpyrazol-3-yl)ethanamine | Low | Low | Fluorine substituent |

Q & A

Basic Research: What are the recommended synthetic routes and purification strategies for 1-(5-Bromo-1-methylpyrazol-3-yl)ethanamine dihydrochloride?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions using precursors like 5-bromo-1-methylpyrazole. Optimize reaction conditions (e.g., solvent polarity, temperature) via Design of Experiments (DoE) to maximize yield . Post-synthesis, purification via column chromatography (silica gel, gradient elution with methanol/dichloromethane) is advised. Confirm purity using HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Basic Research: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : Use - and -NMR to confirm the pyrazole ring substitution pattern and amine protonation. The dihydrochloride form will show downfield shifts for NH protons (~δ 8–10 ppm) .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for bromine .

- X-ray Crystallography : For absolute configuration confirmation, grow single crystals in ethanol/water mixtures and analyze using synchrotron radiation .

Basic Research: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis due to potential amine hydrochloride aerosolization .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Conduct stability studies under accelerated conditions (40°C/75% RH) to assess degradation pathways .

- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal as hazardous organic waste .

Advanced Research: How can computational methods optimize reaction pathways for this compound?

Answer:

Employ quantum chemical calculations (DFT) to model transition states and identify rate-limiting steps. Pair this with cheminformatics tools to screen solvent/reagent combinations. For example, ICReDD’s workflow combines reaction path searches and experimental validation to reduce trial-and-error approaches . Validate predictions via kinetic studies (e.g., monitoring reaction progress using in-situ IR spectroscopy) .

Advanced Research: How should researchers resolve contradictions in solubility or reactivity data?

Answer:

- Solubility Conflicts : Perform systematic solvent screens (e.g., DMSO, acetonitrile, aqueous buffers) using nephelometry or UV-Vis spectroscopy. Cross-validate with computational solubility predictions (COSMO-RS) .

- Reactivity Discrepancies : Use isotopic labeling (e.g., -amine) to trace reaction intermediates via NMR or mass spectrometry. Replicate experiments under inert atmospheres to rule out oxygen/moisture interference .

Advanced Research: What strategies improve analytical method development for this compound?

Answer:

- Hyphenated Techniques : LC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile) for trace impurity profiling. Use charged aerosol detection (CAD) for non-UV-active impurities .

- Method Validation : Follow ICH Q2(R1) guidelines for linearity (1–100 µg/mL), precision (RSD < 2%), and LOQ/LOD determination .

Advanced Research: How can mechanistic studies elucidate the role of the bromine substituent?

Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates between brominated and non-brominated analogs to assess electronic effects.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using molecular dynamics (MD) simulations. The bromine’s electronegativity may influence binding affinity .

Advanced Research: What approaches validate structural stability under varying pH/temperature?

Answer:

- Stress Testing : Expose the compound to pH 1–13 buffers at 60°C for 24 hours. Monitor degradation via UPLC-PDA and identify byproducts using HR-MS/MS .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset temperature) under nitrogen atmosphere .

Basic Research: How to assess the compound’s stability in long-term storage?

Answer:

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze using validated HPLC methods and track mass balance. Use Arrhenius modeling to extrapolate shelf-life at 25°C .

Advanced Research: Can machine learning predict novel derivatives with enhanced properties?

Answer:

Yes. Train models on existing pyrazole derivative datasets (e.g., solubility, bioactivity) using descriptors like LogP, polar surface area, and H-bond donors. Validate predictions via parallel synthesis (e.g., combinatorial libraries) and high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.